Introduction: The Strategic Importance of 7-Iodo-1-Indanone in Modern Synthesis
Introduction: The Strategic Importance of 7-Iodo-1-Indanone in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dihydro-7-iodoinden-1-one
2,3-Dihydro-7-iodoinden-1-one, commonly referred to as 7-iodo-1-indanone, is a highly valuable synthetic intermediate whose significance lies at the intersection of structural rigidity and versatile reactivity. The indanone core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds, most notably in drugs developed for neurodegenerative diseases.[1][2] The true synthetic power of this molecule, however, is derived from the strategically placed iodine atom on the aromatic ring. This halogen serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.
This guide provides a comprehensive overview of the synthesis, characterization, and chemical reactivity of 7-iodo-1-indanone, with a particular focus on its application as a cornerstone building block for drug discovery and development professionals.
| Chemical Profile: 2,3-Dihydro-7-iodoinden-1-one | |
| IUPAC Name | 7-iodo-2,3-dihydro-1H-inden-1-one |
| Synonyms | 7-iodo-1-indanone |
| CAS Number | 628732-02-5[3] |
| Molecular Formula | C₉H₇IO[4] |
| Molecular Weight | 258.06 g/mol [4] |
| Appearance | Typically an off-white to pale yellow solid |
| PubChem CID | 11379882[5] |
Synthesis and Purification
The most prevalent and reliable synthesis of 7-iodo-1-indanone proceeds from its amino-substituted precursor, 7-amino-2,3-dihydro-1H-inden-1-one. The transformation is a classic Sandmeyer-type reaction, wherein the primary amine is first converted to a diazonium salt, which is subsequently displaced by iodide. The choice of this route is predicated on the commercial availability of the starting amine and the high efficiency of the diazotization-iodination sequence.
Workflow for the Synthesis of 7-Iodo-1-Indanone
Caption: Synthetic workflow from 7-amino-1-indanone to the final product.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4]
-
Diazotization:
-
To a stirred solution of 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of water and acetic acid, add concentrated hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.[4]
-
Stir the resulting solution at 0 °C for approximately 5-10 minutes.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 1 hour to ensure complete decomposition of the diazonium salt and displacement by iodide.[4]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield pure 2,3-dihydro-7-iodoinden-1-one.
-
Spectroscopic and Physical Properties
Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the structure and data from analogous indanone compounds.[6][7][8]
| Spectroscopic Data | Expected Characteristics for 7-Iodo-1-Indanone |
| ¹H NMR (CDCl₃) | δ ~ 7.6-7.8 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 7.0-7.2 (t, 1H, Ar-H), 3.1-3.3 (t, 2H, -CH₂-), 2.7-2.9 (t, 2H, -CH₂CO-) |
| ¹³C NMR (CDCl₃) | δ ~ 205 (C=O), 145-150 (Ar-C), 135-140 (Ar-C), 130-135 (Ar-CH), 125-130 (Ar-CH), 95-100 (Ar-C-I), 35-40 (-CH₂-), 25-30 (-CH₂CO-) |
| IR (cm⁻¹) | ~1700 (C=O stretch, conjugated ketone), ~1580, ~1450 (Aromatic C=C stretch), ~3070 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch)[6] |
| Mass Spec (EI) | m/z 258 (M⁺), 230 ([M-CO]⁺), 127 (I⁺), 103 ([M-CO-I]⁺) |
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of 7-iodo-1-indanone stems directly from the carbon-iodine bond on the sp²-hybridized aromatic carbon. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reactivity allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Key Palladium-Catalyzed Cross-Coupling Reactions
The following reactions represent the most powerful transformations for which 7-iodo-1-indanone is an ideal substrate. They are foundational methods in modern medicinal chemistry for generating molecular diversity.
Caption: Key cross-coupling reactions utilizing 7-iodo-1-indanone.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between 7-iodo-1-indanone and an organoboron species, typically a boronic acid or ester.[9][10] It is one of the most widely used methods for constructing biaryl structures. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF) is crucial for activating the boronic acid for transmetalation.[9][11]
-
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[12][13] This reaction is instrumental for introducing vinyl groups onto the indanone scaffold. A base, such as triethylamine, is required to regenerate the active Pd(0) catalyst at the end of the cycle.[14]
-
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling 7-iodo-1-indanone with a terminal alkyne.[15][16] It is a powerful tool for synthesizing arylalkynes. The reaction uniquely requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI) to facilitate the activation of the alkyne.[17][18]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine.[19][20][21] It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a non-nucleophilic base (e.g., NaOt-Bu) to facilitate the deprotonation of the amine.[22][23]
Application in Drug Development: The Case of Donepezil Analogs
The indanone moiety is a core structural feature of Donepezil, a primary medication used to treat Alzheimer's disease by acting as an acetylcholinesterase (AChE) inhibitor.[7] Researchers are actively developing next-generation multi-target-directed ligands (MTDLs) that not only inhibit AChE but also other targets implicated in Alzheimer's pathology, such as β-secretase 1 (BACE-1).[24]
7-Iodo-1-indanone is an exemplary starting material for these efforts. It allows for the retention of the essential indanone pharmacophore while providing a reactive site for diversification. Through the cross-coupling reactions described above, a wide array of functional groups can be introduced at the 7-position to probe the structure-activity relationship (SAR) and optimize binding to multiple biological targets.[24][25]
Synthetic Strategy for Donepezil Analog Library
Caption: General workflow for creating a library of Donepezil analogs.
This modular approach allows scientists to rapidly synthesize and screen a library of compounds, accelerating the discovery of new lead candidates with improved potency, selectivity, and multi-target profiles for treating complex neurodegenerative diseases.[24][26]
Conclusion
2,3-Dihydro-7-iodoinden-1-one is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined synthesis, combined with the predictable and versatile reactivity of the aryl iodide group, makes it an indispensable building block in medicinal chemistry. Its proven utility in the synthesis of advanced Donepezil analogs highlights its role in the ongoing search for more effective treatments for Alzheimer's disease. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of 7-iodo-1-indanone opens the door to a vast chemical space, enabling the rational design and efficient synthesis of the next generation of therapeutic agents.
References
-
Gabr, M. T., et al. (2018). Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorganic Chemistry, 81, 493-505. Available at: [Link]
-
Rampa, A., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Chemical Neuroscience, 9(10), 2569-2583. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Kaur, M., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 645-661. Available at: [Link]
-
Agh-Atabay, Z., et al. (2022). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Bioorganic Chemistry, 121, 105670. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Rampa, A., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Carretero, J. C., & Soler, T. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 16(3), 339-355. Available at: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
YouTube. (2023, March 5). Buchwald-Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Sharma, A., & Kumar, V. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Available at: [Link]
-
YouTube. (2015, October 25). Heck reaction. Available at: [Link]
-
Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
PubChem. 2,3-Dihydro-7-iodoinden-1-one. Available at: [Link]
-
ResearchGate. (2010, March). Synthesis of 2,3-dihydroisoindolin-1-ones. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indanones. Available at: [Link]
-
da Silva, A. C., et al. (2021). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Química Nova, 44(6), 679-689. Available at: [Link]
-
PubChem. 1-Indanone. Available at: [Link]
-
Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]
-
ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
PubChem. 7-Hydroxy-1-indanone. Available at: [Link]
-
ResearchGate. (2001, January). A novel synthesis of 2,3-dihydro-7(1 H)-indolizinones. Available at: [Link]
- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
ResearchGate. (2020, May). Recent developments in biological activities of indanones. Available at: [Link]
-
Kletskov, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7543. Available at: [Link]
-
ResearchGate. (2004, January). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Available at: [Link]
-
Sharma, P., & Kumar, V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32363-32386. Available at: [Link]
-
ResearchGate. (2020, December). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Available at: [Link]
-
Wikipedia. 1-Indanone. Available at: [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Iodo-1-indanone | 628732-02-5 [chemicalbook.com]
- 4. 7-Iodo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-Dihydro-7-iodoinden-1-one | C9H7IO | CID 11379882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. research.rug.nl [research.rug.nl]
- 22. atlanchimpharma.com [atlanchimpharma.com]
- 23. youtube.com [youtube.com]
- 24. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
